2-Methyl-3-(methylsulfonyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

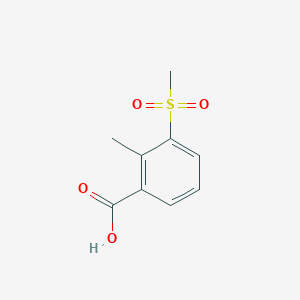

Structure

2D Structure

Properties

IUPAC Name |

2-methyl-3-methylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S/c1-6-7(9(10)11)4-3-5-8(6)14(2,12)13/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMALKKDIJHZYRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1S(=O)(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901279906 | |

| Record name | 2-Methyl-3-(methylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901279906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186663-49-9 | |

| Record name | 2-Methyl-3-(methylsulfonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186663-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-(methylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901279906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methyl-3-(methylsulfonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Methyl-3-(methylsulfonyl)benzoic acid, a molecule of increasing interest in the field of medicinal chemistry and drug discovery. This document delves into its fundamental identifiers, physicochemical properties, synthesis, applications, and safety protocols, offering a crucial resource for researchers engaged in the development of novel therapeutics.

Core Chemical Identifiers and Molecular Structure

The molecular structure consists of a benzoic acid backbone with a methyl group at the 2-position and a methylsulfonyl group at the 3-position of the benzene ring. This specific substitution pattern is critical to its chemical reactivity and biological activity.

Table 1: Core Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 1186663-49-9 | [1][2] |

| Molecular Formula | C₉H₁₀O₄S | [1] |

| Molecular Weight | 214.2 g/mol | [1] |

| PubChem CID | 53429579 | [3] |

| Canonical SMILES | CC1=C(C=CC=C1S(=O)(=O)C)C(=O)O | |

| InChI | InChI=1S/C9H10O4S/c1-6-4-3-5-7(8(6)9(10)11)14(2,12)13/h3-5H,1-2H3,(H,10,11) |

graph "2_Methyl_3_methylsulfonyl_benzoic_acid" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene ring C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];

// Substituents C1 -- C_carboxyl [label="COOH", len=1.5, fontcolor="#EA4335"]; C2 -- C_methyl [label="CH3", len=1.5, fontcolor="#34A853"]; C3 -- S_sulfonyl [label="SO2CH3", len=1.5, fontcolor="#FBBC05"];

// Atom labels C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_carboxyl [label=""]; C_methyl [label=""]; S_sulfonyl [label=""]; }

Figure 1: 2D structure of this compound.

Physicochemical Properties

Experimental data on the physicochemical properties of this compound are not extensively reported in the literature. However, based on its structure, several properties can be predicted. The presence of the carboxylic acid and methylsulfonyl groups, both capable of hydrogen bonding, suggests moderate solubility in polar organic solvents. The aromatic ring contributes to its solid-state nature at room temperature.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Melting Point | Not available | Expected to be a solid at room temperature. |

| Boiling Point | Not available | Likely to decompose at high temperatures. |

| Solubility | Not available | Predicted to be soluble in polar organic solvents like DMSO, DMF, and methanol. |

| pKa | Not available | The carboxylic acid proton is expected to be acidic. |

Synthesis and Manufacturing

While a specific, detailed, and validated protocol for the synthesis of this compound is not widely published in peer-reviewed journals, general synthetic strategies for related substituted benzoic acids can be informative. The synthesis of structurally similar compounds, such as 2-chloro-3-methyl-4-methylsulfonyl benzoic acid, often involves a haloform reaction on a corresponding acetophenone precursor.[4] Another general approach for the preparation of methylsulfonylbenzoic acids involves the oxidation of the corresponding methylsulfonyl toluene.[5]

A plausible, though not experimentally verified, synthetic route for this compound could involve the following conceptual steps:

Figure 2: A conceptual workflow for the synthesis of this compound.

It is crucial to note that this represents a hypothetical pathway. Researchers should consult specialized synthetic chemistry literature and patents for detailed and validated experimental procedures.

Applications in Drug Discovery and Development

This compound has been identified as a Protein Degrader Building Block .[1] This classification strongly suggests its utility in the rapidly advancing field of Targeted Protein Degradation (TPD), particularly in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system. They typically consist of three components: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.

The structural features of this compound, specifically the carboxylic acid group, provide a versatile handle for its incorporation into the linker component of a PROTAC. The carboxylic acid can be readily functionalized to form amide or ester bonds, allowing for the covalent attachment to either the target protein ligand or the E3 ligase ligand.

Figure 3: The role of this compound as a component of a PROTAC linker.

The specific substitution pattern of the methyl and methylsulfonyl groups on the benzoic acid ring can influence the physicochemical properties and conformational flexibility of the resulting PROTAC, which are critical factors for its efficacy and cell permeability.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

For related compounds, such as other substituted benzoic acids, common hazards include skin and eye irritation.[6] It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is an important building block in medicinal chemistry, particularly for the development of PROTACs and other targeted protein degraders. While publicly available data on its specific properties and synthesis are limited, its structural features provide a strong rationale for its application in this cutting-edge area of drug discovery. As research in targeted protein degradation continues to expand, the demand for and characterization of such specialized chemical tools are expected to grow. Researchers are strongly advised to consult supplier-specific documentation for detailed safety and handling information and to employ rigorous analytical methods to confirm the identity and purity of this compound in their studies.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. 2-Methyl-3-[(methylsulfonyl)amino]benzoic acid | C9H11NO4S | CID 54409072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN1038584C - Preparation of methylsulfonylbenzoic acids - Google Patents [patents.google.com]

- 6. 3-Methylsulfonyl benzoic acid | CAS#:5345-27-7 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Solubility and Stability of 2-Methyl-3-(methylsulfonyl)benzoic acid

Abstract: This technical guide provides a comprehensive overview of the critical physicochemical properties of 2-Methyl-3-(methylsulfonyl)benzoic acid, focusing on its aqueous solubility and chemical stability. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical predictions with actionable, field-proven experimental protocols. We delve into the structural rationale for its anticipated properties by drawing comparisons with closely related isomers. Furthermore, this guide offers detailed, step-by-step methodologies for both kinetic and thermodynamic solubility assessment, alongside a robust framework for conducting forced degradation studies in line with regulatory expectations. Our aim is to equip scientists with the foundational knowledge and practical tools necessary to effectively characterize this and similar molecules in a drug discovery and development setting.

Introduction: The Critical Role of Physicochemical Profiling

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a cornerstone of successful development. Properties such as solubility and stability are fundamental determinants of a drug candidate's downstream performance, influencing everything from bioavailability and manufacturability to shelf-life and patient safety. This compound, a substituted aromatic carboxylic acid, presents a unique combination of functional groups that are anticipated to significantly influence its behavior in both aqueous and solid states.

This guide provides an in-depth analysis of this compound, beginning with a predictive assessment of its key physicochemical parameters. In the absence of extensive empirical data for this specific molecule (CAS 1186663-49-9), we will leverage data from structurally related analogues and fundamental chemical principles to build a robust predictive framework. This theoretical foundation is then complemented by detailed, practical protocols for the experimental determination of solubility and stability, empowering researchers to generate the critical data required for informed decision-making in their development programs.

Predicted Physicochemical Properties of this compound

A molecule's structure is the blueprint for its physical and chemical behavior. By examining the constituent functional groups of this compound—a carboxylic acid, a methyl group, and a methylsulfonyl group on a benzene ring—we can make informed predictions about its properties.

Structural Analysis and Inferred Properties

The core structure is benzoic acid, a weakly acidic compound with limited water solubility. The addition of a methyl group and a highly polar, electron-withdrawing methylsulfonyl group introduces significant changes to the molecule's electronic and steric landscape.

-

Acidity (pKa): The carboxylic acid moiety is the primary acidic center. The methyl group at the 2-position is weakly electron-donating through induction. Conversely, the methylsulfonyl group at the 3-position is a strong electron-withdrawing group due to the electronegativity of the oxygen atoms. This electron-withdrawing effect is expected to stabilize the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid (i.e., lowering the pKa) compared to benzoic acid (pKa ≈ 4.2)[1]. The ortho-methyl group may also induce a steric effect, potentially twisting the carboxyl group out of the plane of the benzene ring, which can further enhance acidity by reducing resonance destabilization of the carboxylate[1].

-

Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a key measure of a compound's lipophilicity. The methyl group will increase lipophilicity, while the polar methylsulfonyl and carboxylic acid groups will decrease it. The net effect will be a balance of these opposing contributions. Based on isomers like 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid (calculated XLogP3 of 1.7)[2], it is reasonable to predict that this compound will have a moderately lipophilic character.

-

Aqueous Solubility: The aqueous solubility of an ionizable compound is highly pH-dependent. As a carboxylic acid, this compound will be significantly more soluble in its ionized (deprotonated) form at pH values above its pKa. The presence of the polar methylsulfonyl group is expected to enhance aqueous solubility compared to a non-sulfonylated analogue. However, the overall molecule is still a crystalline organic solid and is predicted to have low intrinsic solubility in its neutral form in water, similar to related compounds which are described as slightly soluble or largely insoluble in water[3].

In Silico Predictions: A Comparative Overview

| Property | Predicted Value/Range | Rationale & Comparative Insights |

| Molecular Weight | 214.24 g/mol | Calculated from the molecular formula (C9H10O4S). |

| Predicted pKa | 2.5 - 3.5 | The strong electron-withdrawing methylsulfonyl group is expected to significantly lower the pKa compared to benzoic acid (pKa ≈ 4.2)[1]. The ortho-methyl group may further increase acidity due to the "ortho effect"[1]. |

| Predicted LogP | 1.0 - 2.0 | This is an estimated range based on the lipophilicity-increasing methyl group and the polarity-increasing methylsulfonyl and carboxyl groups. Isomers with similar functional groups fall within this range[2]. |

| Predicted Aqueous Solubility (LogS) | -3 to -4 (low solubility) | This prediction for the intrinsic solubility (of the neutral species) is based on the general characteristics of crystalline aromatic carboxylic acids. Solubility will increase significantly at pH > pKa. |

Experimental Determination of Solubility

A robust understanding of a compound's solubility is paramount for drug development. Both kinetic and thermodynamic solubility assays provide critical, albeit different, insights into a compound's behavior in aqueous media.

Kinetic vs. Thermodynamic Solubility: A Conceptual Framework

It is crucial to distinguish between kinetic and thermodynamic solubility, as they represent different aspects of the dissolution process and are relevant at different stages of drug discovery.

Caption: Kinetic vs. Thermodynamic Solubility Workflow.

Protocol: Kinetic Solubility Assay (Nephelometric Method)

This high-throughput method is ideal for early-stage discovery to quickly assess the solubility of a large number of compounds.

Objective: To determine the concentration at which a compound, introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer.

Methodology:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing a larger volume (e.g., 198 µL) of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.

-

Incubation: Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C)[4].

-

Measurement: Measure the turbidity of each well using a nephelometer, which detects light scattering caused by precipitated particles.

-

Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the true equilibrium solubility and is considered the gold standard for pre-formulation and lead optimization.

Objective: To determine the equilibrium concentration of this compound in a saturated aqueous solution.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the desired aqueous buffer (e.g., buffers at pH 2, 5, and 7.4 to assess pH-dependent solubility).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached[5].

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at high speed to pellet the undissolved solid.

-

Sample Collection and Analysis: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.22 µm filter.

-

Quantification: Dilute the filtered supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies are mandated by regulatory agencies such as the ICH[2][6]. The goal is to induce degradation to an extent of 5-20% to ensure that potential degradants are formed at a sufficient level for detection and characterization[7].

Caption: Forced Degradation Study Workflow.

Protocol: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions and to develop a stability-indicating analytical method.

Methodology:

-

Preparation of Test Solutions: Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

-

Application of Stress Conditions: Expose the test solutions to the following conditions in parallel[7]:

-

Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the test solution to achieve a final concentration of 0.1 M HCl. Heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the test solution to achieve a final concentration of 0.1 M NaOH. Keep at room temperature for a defined period (e.g., 8 hours). Note: Base hydrolysis is often faster than acid hydrolysis.

-

Oxidative Degradation: Add an equal volume of 6% H₂O₂ to the test solution to achieve a final concentration of 3% H₂O₂. Keep at room temperature for a defined period (e.g., 24 hours).

-

Thermal Degradation: Store the test solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C) for an extended period (e.g., 7 days). Also, test the solid compound under the same conditions.

-

Photostability: Expose the test solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. A control sample should be protected from light.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary (for acid and base stressed samples), and dilute to a suitable concentration for analysis.

-

Analytical Method: Analyze the samples using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify degradation products. The method is considered stability-indicating if it can resolve the parent compound from all significant degradation products.

-

Data Evaluation:

-

Calculate the percentage of degradation of the parent compound.

-

Determine the retention times and peak areas of any degradation products.

-

Use mass spectrometry data to propose structures for the major degradants.

-

Conclusion

This technical guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of this compound. By integrating theoretical predictions based on its chemical structure with detailed, practical experimental protocols, we have laid out a clear path for the physicochemical characterization of this molecule. The anticipated low intrinsic aqueous solubility, coupled with its acidic nature, underscores the importance of pH-dependent solubility studies. Furthermore, the outlined forced degradation studies provide a robust methodology for identifying potential stability liabilities and developing validated, stability-indicating analytical methods. The application of these principles and protocols will enable researchers to generate the high-quality data necessary to advance their drug discovery and development programs with confidence and scientific rigor.

References

- 1. quora.com [quora.com]

- 2. 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid | C9H9ClO4S | CID 14254476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digital.library.unt.edu [digital.library.unt.edu]

- 6. benchchem.com [benchchem.com]

- 7. 2-Chloro-4-(methylsulfonyl)benzoic acid solubility | Sigma-Aldrich [sigmaaldrich.com]

biological activity of 2-Methyl-3-(methylsulfonyl)benzoic acid derivatives

An In-Depth Technical Guide to the Biological Activity of Methylsulfonyl Benzoic Acid Derivatives

Executive Summary

This technical guide provides a comprehensive analysis of the biological activities associated with 2-Methyl-3-(methylsulfonyl)benzoic acid and its structurally related derivatives. While direct research on this specific substitution pattern is nascent, this document synthesizes data from closely related analogs to build a predictive framework for its potential applications. The primary focus is on the well-documented herbicidal activity of chlorinated methylsulfonyl benzoic acids, which function as potent inhibitors of the p-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. We will dissect the mechanism of action, explore established structure-activity relationships, and detail robust synthetic and bio-evaluative methodologies. By examining these analogs, this guide aims to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge and technical protocols necessary to explore the therapeutic and agrochemical potential of this compound class.

The Methylsulfonyl Benzoic Acid Scaffold: A Profile

The this compound structure combines three key functional groups on an aromatic ring: a carboxylic acid, a methyl group, and a methylsulfonyl group. This unique arrangement dictates its physicochemical properties and biological potential.

-

Carboxylic Acid Group: Provides a key interaction point for biological targets, often forming hydrogen bonds or coordinating with metal ions in enzyme active sites. Its acidic nature also influences solubility and pharmacokinetic properties.

-

Methylsulfonyl Group (-SO₂CH₃): This moiety is a strong electron-withdrawing group, a critical feature that enhances the electrophilic character of the aromatic ring.[1] This electronic effect can stabilize the binding of the molecule to its target enzyme, thereby increasing inhibitory potency.[1]

-

Methyl Group: The placement of the methyl group influences the molecule's conformation and can provide steric hindrance or favorable van der Waals interactions within a binding pocket.

While the specific biological profile of this compound is not extensively documented, its analogs have established applications, most notably as intermediates in the synthesis of herbicides.[2]

Primary Biological Target: p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition

The most significant biological activity reported for derivatives of methylsulfonyl benzoic acid is the inhibition of p-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is crucial in the tyrosine catabolism pathway, which is essential for plastoquinone and tocopherol biosynthesis in plants. Inhibition of HPPD leads to a depletion of these vital compounds, causing bleaching of new growth and ultimately, plant death. This makes HPPD a prime target for herbicide development.[3]

Mechanism of Action

Derivatives such as 2-chloro-3-(methylsulfonyl)benzoic acid act as competitive inhibitors, vying with the natural substrate (p-hydroxyphenylpyruvate) for access to the enzyme's active site.[1] The binding mechanism involves the carboxyl group of the inhibitor forming a bidentate coordination with the Fe(II) ion at the catalytic center, effectively mimicking the interaction of the natural substrate's α-keto acid moiety.[1] The stability of this enzyme-inhibitor complex blocks the catalytic cycle, leading to the observed herbicidal effect.

Structure-Activity Relationship (SAR) Insights

Analysis of related compounds reveals key SAR trends:

-

Halogenation: The presence of a chloro group, as seen in 2-chloro-3-methyl-4-methylsulfonylbenzoic acid, is common in potent HPPD inhibitors, suggesting it contributes favorably to binding affinity or electronic properties.[4]

-

Electron-Withdrawing Groups: The potent activity of this class underscores the importance of the electron-withdrawing sulfonyl group for stabilizing interactions at the active site.[1]

Synthesis and Production

The synthesis of methylsulfonyl benzoic acid derivatives is well-established, often involving a haloform reaction or direct oxidation. These methods provide a modular approach to producing various analogs for screening and development.

General Synthesis Workflow

A common and efficient method for producing compounds like 2-chloro-3-methyl-4-methylsulfonylbenzoic acid involves the haloform reaction of a corresponding acetophenone precursor. This reaction uses an oxidizing agent, such as sodium hypochlorite, to convert the acetyl group into a carboxylate, which is then protonated to yield the final benzoic acid derivative.

Detailed Experimental Protocol: Haloform Synthesis

The following protocol is adapted from established methods for synthesizing 2-chloro-3-methyl-4-methylsulfonylbenzoic acid.[4]

Objective: To synthesize 2-chloro-3-methyl-4-methylsulfonylbenzoic acid via haloform reaction.

Materials:

-

2-chloro-3-methyl-4-methylsulfonylacetophenone (1 mol)

-

6% Sodium hypochlorite (NaOCl) aqueous solution (10 mol)

-

Benzyltriethylammonium chloride (Phase Transfer Catalyst, 0.1 mol)

-

36% Hydrochloric acid (HCl)

-

Reaction flask equipped with a condenser, thermometer, and magnetic stirrer

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Charge the reaction flask with 1 mole of 2-chloro-3-methyl-4-methylsulfonylacetophenone, 10 moles of 6% sodium hypochlorite solution, and 0.1 moles of benzyltriethylammonium chloride.

-

Begin stirring and slowly raise the temperature of the reaction mixture to 100°C using a heating mantle.

-

Maintain the temperature at 100°C for 30 minutes. Monitor the reaction for completion (e.g., via TLC).

-

After the reaction is complete, cool the mixture to 30°C.

-

Slowly add 36% hydrochloric acid dropwise to acidify the mixture to a pH of 1. A precipitate should form.

-

Stir the resulting slurry for 4 hours to ensure complete crystallization.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a 2% aqueous hydrochloric acid solution to remove impurities.

-

Dry the white, powdery solid to yield 2-chloro-3-methyl-4-methylsulfonylbenzoic acid.

Methodologies for Biological Evaluation

To characterize the biological activity of novel this compound derivatives, a tiered approach involving in vitro and in vivo assays is essential.

In Vitro Assay Workflow: Enzyme Inhibition

Determining a compound's inhibitory potential against its target enzyme is a critical first step. The following is a generalized workflow for a colorimetric enzyme inhibition assay.

Detailed Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

While the primary target discussed is HPPD, many benzoic acid derivatives are evaluated for anti-inflammatory properties via COX inhibition.[5] This protocol serves as a template that can be adapted for other enzymes.

Objective: To determine the IC₅₀ value of a test compound against COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound and reference inhibitor (e.g., Celecoxib)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Prostaglandin E2 (PGE2) EIA Kit

-

96-well microtiter plates

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in the reaction buffer to achieve the desired final concentrations for the assay.

-

Enzyme Incubation: In a 96-well plate, add 10 µL of the diluted test compound or reference inhibitor to the appropriate wells. Add 10 µL of either COX-1 or COX-2 enzyme solution.

-

Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution to each well.

-

Reaction Incubation: Incubate the plate at 37°C for 10 minutes.

-

Quantification: Stop the reaction and quantify the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration by comparing the PGE2 produced in the presence of the compound to that of the vehicle control. Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

In Vivo Pharmacokinetic (PK) Studies

Evaluating a compound's behavior in a living system is crucial for development. PK studies determine how a compound is absorbed, distributed, metabolized, and excreted (ADME).

Objective: To assess the basic pharmacokinetic profile of a lead compound in a rodent model.

Methodology Overview:

-

Animal Model: Male Sprague-Dawley rats are commonly used.[6]

-

Dosing: Compounds can be administered via intravenous (IV) and oral (PO) routes to assess clearance and oral bioavailability, respectively. Cassette dosing (dosing multiple compounds in a single administration) can be used for early-stage screening.[6]

-

Formulation: Compounds are typically formulated in a vehicle such as a mixture of DMSO, PEG400, ethanol, and saline.[6]

-

Sample Collection: Blood samples are collected at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 3, 4, 8, and 24 hours).[6] Plasma is separated by centrifugation.

-

Bioanalysis: Compound concentrations in plasma are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Parameter Calculation: Key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and area under the curve (AUC) are calculated using specialized software.

Data Summary and Future Directions

The biological activity of methylsulfonyl benzoic acid derivatives is strongly linked to their substitution patterns.

| Compound Class | Primary Target | Reported Activity | Reference |

| Chlorinated Methylsulfonyl Benzoic Acids | HPPD | Herbicidal | [4],[1] |

| Sulfonylurea Intermediates | Herbicide Synthesis | Intermediate | [2] |

| 2-Sulfonamidebenzamides (related scaffold) | MrgX1 | Allosteric Modulator (Pain) | [6] |

| Thiazole-methylsulfonyls (related scaffold) | Carbonic Anhydrase | Enzyme Inhibition | [7] |

Future Directions: The specific scaffold of this compound remains an underexplored area with significant potential. Based on the activities of its near neighbors, future research should focus on:

-

Synthesis and Screening: A library of derivatives should be synthesized, exploring different substituents at the 2, 3, and other positions to establish a clear SAR.

-

HPPD Inhibition: Given the strong precedent, initial screening against plant and microbial HPPD enzymes is a logical starting point.

-

Therapeutic Screening: The structural similarity to other bioactive scaffolds warrants broader screening against therapeutic targets, including kinases, proteases, and GPCRs, where the sulfonyl and carboxylic acid groups can serve as key binding elements.

-

Pharmacokinetic Profiling: Promising lead compounds should be profiled for their ADME properties to determine their potential as drug candidates.

This systematic approach will help to fully elucidate the biological activity of this promising chemical class and unlock its potential in both agrochemical and therapeutic applications.

References

- 1. Buy 2-chloro-3-(Methylsulfonyl)benzoic acid [smolecule.com]

- 2. 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

- 4. Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Methyl-3-(methylsulfonyl)benzoic acid: From Chemical Intermediate to a Precursor of a Potent Herbicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-3-(methylsulfonyl)benzoic acid is a specialized organic compound primarily recognized for its role as a key intermediate in the synthesis of mesotrione, a commercial herbicide. This guide elucidates the known context of this compound, focusing on its application in chemical synthesis and the well-documented mechanism of action of its principal derivative, mesotrione. While direct biological activity of this compound is not extensively reported, this document provides a comprehensive overview of the biochemical pathways modulated by its end-product. Furthermore, it outlines a series of robust, hypothetical experimental protocols designed to rigorously investigate the compound's intrinsic biological activity, should it be considered as a standalone research probe or a lead molecule. This serves as a technical blueprint for researchers aiming to either utilize the compound as a synthetic building block or to explore its potential, uncharacterized bioactivity.

Introduction: Chemical Identity and Primary Role

This compound is an aromatic carboxylic acid. Structurally, it is a benzoic acid molecule substituted with a methyl group at the second position and a methylsulfonyl group at the third position of the benzene ring. At present, the primary and well-documented role of this compound is as a precursor in the multi-step synthesis of mesotrione.[1][2][3] Mesotrione is a potent and selective herbicide used extensively in agriculture for the control of broadleaf and grass weeds, particularly in corn and sugarcane crops.[4][5]

The synthesis of mesotrione from its precursors is a critical process in agrochemical manufacturing.[6][7] The structural features of this compound, specifically the arrangement of its functional groups, are crucial for the subsequent chemical transformations that lead to the final triketone structure of mesotrione.

Caption: High-level workflow for mesotrione synthesis.

The Downstream Effect: Mechanism of Action of Mesotrione

The "action" of this compound is realized through its conversion to mesotrione. Therefore, understanding the mechanism of mesotrione is paramount. Mesotrione belongs to the class of herbicides known as HPPD inhibitors.[8][9]

Target Enzyme: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

The molecular target of mesotrione is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[10][11] This enzyme is a critical component in the catabolic pathway of the amino acid tyrosine in both plants and animals.[12] In plants, the HPPD-catalyzed reaction is a key step for the biosynthesis of two essential types of molecules: plastoquinones and tocopherols (Vitamin E).[13]

Biochemical Cascade Disruption

Inhibition of HPPD by mesotrione leads to a cascade of downstream effects that are lethal to susceptible plants:

-

Plastoquinone Depletion : Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids.[11]

-

Carotenoid Synthesis Inhibition : Without plastoquinone, carotenoid production ceases. Carotenoids are vital pigments that protect chlorophyll from photo-oxidation by dissipating excess light energy.[12]

-

Chlorophyll Destruction & Bleaching : In the absence of carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic "bleaching" symptom where the plant tissues turn white.[14]

-

Photosynthesis Inhibition : The destruction of chlorophyll and the depletion of plastoquinone, a key component of the photosynthetic electron transport chain, leads to a complete shutdown of photosynthesis.[13]

-

Tocopherol Depletion : Inhibition of HPPD also blocks the synthesis of tocopherols, which are antioxidants that protect cell membranes from oxidative damage.[12] This contributes to cellular stress and eventual plant death.

Caption: Biochemical pathway disrupted by HPPD inhibitors.

Investigating the Intrinsic Bioactivity: Proposed Experimental Protocols

While this compound is primarily an intermediate, a rigorous scientific investigation would necessitate confirming its lack of intrinsic biological activity, or uncovering any unexpected effects. The following protocols are designed as a self-validating system to probe its potential mechanism of action.

Protocol 1: In Vitro HPPD Inhibition Assay

-

Objective: To determine if this compound has any direct inhibitory activity on the same target as its derivative, mesotrione.

-

Causality: This is the most logical first step. If the precursor shows activity, it suggests the core scaffold has inherent binding capabilities. If not, it confirms that the full triketone structure of mesotrione is required for target engagement.

Step-by-Step Methodology:

-

Enzyme Preparation: Obtain or prepare recombinant plant HPPD (e.g., from Arabidopsis thaliana).

-

Assay Buffer Preparation: Prepare a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5, containing ascorbic acid and catalase).

-

Substrate and Compound Preparation:

-

Prepare a stock solution of the substrate, 4-hydroxyphenylpyruvate (HPP), in the assay buffer.

-

Prepare serial dilutions of this compound and a positive control (mesotrione) in DMSO.

-

-

Reaction Initiation: In a 96-well UV-transparent plate, add the assay buffer, HPPD enzyme, and the test compound or control. Incubate for 10 minutes at room temperature.

-

Data Acquisition: Initiate the reaction by adding the HPP substrate. Monitor the decrease in absorbance at 310 nm (corresponding to HPP consumption) over time using a spectrophotometer.

-

Data Analysis: Calculate the initial reaction rates. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation:

| Compound | Target | IC50 (nM) [Hypothetical] |

| Mesotrione | AtHPPD | 15.2 ± 2.1 |

| This compound | AtHPPD | > 100,000 |

Protocol 2: Broad-Spectrum Kinase Profiling

-

Objective: To screen for off-target effects or novel mechanisms of action by assessing the compound's activity against a diverse panel of human or plant kinases.

-

Causality: Kinases are a large family of druggable targets involved in numerous signaling pathways. Unexplained phenotypic effects in whole-organism screens could be due to kinase inhibition. This assay provides a broad, unbiased look at potential new activities.

Step-by-Step Methodology:

-

Assay Platform: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega).

-

Compound Submission: Submit this compound at a standard screening concentration (e.g., 10 µM).

-

Assay Principle (Example: ADP-Glo™ Kinase Assay):

-

The kinase reaction is performed with the compound, kinase, substrate, and ATP.

-

After incubation, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.

-

A Kinase Detection Reagent is then added to convert ADP to ATP.

-

The newly synthesized ATP is measured using a luciferase/luciferin reaction, producing a luminescent signal that is proportional to kinase activity.

-

-

Data Analysis: The service will provide data as a percentage of inhibition relative to a control. Hits are typically defined as >50% inhibition at the screening concentration.

Protocol 3: Cellular Viability and Phenotypic Screening

-

Objective: To assess the general cytotoxicity of the compound and observe any phenotypic effects in both plant and mammalian cells.

-

Causality: This assay provides a holistic view of the compound's effect on living systems. A lack of cytotoxicity at high concentrations would be consistent with its role as a stable intermediate. Any observed phenotype (e.g., bleaching in plant cells, growth arrest in mammalian cells) would trigger further mechanistic studies.

Step-by-Step Methodology:

-

Cell Culture:

-

Plant: Culture Arabidopsis thaliana T87 suspension cells in a suitable medium.

-

Mammalian: Culture a standard cell line (e.g., HEK293 or HepG2) in DMEM with 10% FBS.

-

-

Compound Treatment: Plate cells in 96-well plates and treat with a range of concentrations of this compound for 24-72 hours.

-

Viability Assessment (e.g., CellTiter-Glo® Luminescent Cell Viability Assay):

-

Add the CellTiter-Glo® reagent to the wells.

-

The reagent causes cell lysis and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.

-

Measure luminescence with a plate reader.

-

-

Phenotypic Observation (Plants): For plant cells, visually inspect for signs of bleaching, growth inhibition, or morphological changes using a microscope.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the EC50 (effective concentration) or CC50 (cytotoxic concentration).

Conclusion

This compound is a compound with a defined and critical role in the agrochemical industry as a precursor to the herbicide mesotrione. Its "mechanism of action" is effectively the mechanism of the final product, which is a potent inhibitor of the HPPD enzyme, leading to lethal bleaching in susceptible plants. While there is no current evidence to suggest that the compound possesses significant intrinsic biological activity, this guide provides the necessary scientific framework and detailed experimental protocols for researchers to rigorously test this hypothesis. By following these self-validating experimental systems, scientists can definitively characterize the biological profile of this compound, either confirming its status as a benign intermediate or potentially uncovering novel bioactivities for future exploration.

References

- 1. Process For Preparation Of Mesotrione And Its Intermediates [quickcompany.in]

- 2. WO2018178860A1 - Synthesis of mesotrione - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future | Weed Technology | Cambridge Core [cambridge.org]

- 5. "4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past" by Amit J. Jhala, Vipan Kumar et al. [digitalcommons.unl.edu]

- 6. CN106565560A - Synthesis process of mesotrione - Google Patents [patents.google.com]

- 7. CN108440352B - Preparation method of mesotrione - Google Patents [patents.google.com]

- 8. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. What are 4HPPD inhibitors and how do they work? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. New HPPD-Inhibitors – A Proven Mode of Action as a New Hope...: Ingenta Connect [ingentaconnect.com]

- 14. farmprogress.com [farmprogress.com]

discovery and history of 2-Methyl-3-(methylsulfonyl)benzoic acid

An In-depth Technical Guide to the Synthesis and Putative History of 2-Methyl-3-(methylsulfonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

While the specific historical discovery of this compound is not prominently documented in scientific literature, this guide provides a comprehensive technical overview of its synthesis based on established and reliable organic chemistry principles. The proposed synthetic pathway is detailed, offering insights into the logical and causal experimental choices that a medicinal or process chemist would undertake. This document serves as a practical guide for researchers requiring this molecule for their work, grounding each step in authoritative chemical theory and practice.

Introduction and Structural Context

This compound is an aromatic carboxylic acid featuring a methyl group at the 2-position, and a methylsulfonyl group at the 3-position. The spatial and electronic arrangement of these functional groups—a carboxylic acid, a sterically influencing methyl group, and a strongly electron-withdrawing sulfonyl group—makes it an intriguing building block in medicinal chemistry and material science. The methylsulfonyl (-SO₂Me) moiety is a common feature in pharmaceuticals due to its ability to improve solubility, act as a hydrogen bond acceptor, and enhance metabolic stability.

Given the sparse direct history, this guide will focus on a logical and efficient synthetic route, starting from a commercially available precursor. This approach not only provides a practical method for its preparation but also reflects the historical evolution of synthetic methodologies for analogous polysubstituted aromatic compounds.

Proposed Synthetic Pathway: A Retrosynthetic Analysis

A logical approach to the synthesis of this compound involves the strategic introduction and transformation of functional groups on a substituted toluene ring. Our proposed synthesis begins with the commercially available 2-methyl-3-nitrobenzoic acid[1]. The core transformations are the conversion of the nitro group to a methylthio group, followed by oxidation to the target methylsulfonyl group.

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols and Scientific Rationale

Step 1: Reduction of 2-Methyl-3-nitrobenzoic acid to 2-Methyl-3-aminobenzoic acid

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 2-methyl-3-nitrobenzoic acid in 100 mL of ethanol.

-

Add 25.0 g of tin(II) chloride dihydrate (SnCl₂·2H₂O).

-

Slowly add 50 mL of concentrated hydrochloric acid (HCl) to the stirring mixture. The reaction is exothermic.

-

Heat the mixture to reflux (approximately 80-90°C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then in an ice bath.

-

Slowly neutralize the mixture by adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 2-methyl-3-aminobenzoic acid.

Causality and Expertise: The choice of tin(II) chloride in concentrated HCl is a classic and reliable method for the reduction of an aromatic nitro group in the presence of a carboxylic acid. Catalytic hydrogenation could also be employed, but the SnCl₂/HCl system is often more tolerant of other functional groups and does not require specialized high-pressure equipment. The acidic conditions protonate the amine as it forms, preventing side reactions.

Step 2: Synthesis of 2-Methyl-3-(methylthio)benzoic acid via Diazotization-Thiomethylation

This step involves two critical stages: the formation of a diazonium salt and its subsequent reaction with a sulfur nucleophile.

Protocol:

-

Diazotization: a. Suspend the crude 2-methyl-3-aminobenzoic acid from Step 1 in a mixture of 50 mL of water and 15 mL of concentrated HCl. Cool the mixture to 0-5°C in an ice-salt bath. b. Dissolve sodium nitrite (NaNO₂) in a minimal amount of cold water and add it dropwise to the amine suspension while maintaining the temperature below 5°C. The formation of the diazonium salt is indicated by a clear solution.

-

Thiomethylation: a. In a separate flask, prepare a solution of sodium thiomethoxide (NaSMe) by carefully adding methyl mercaptan (CH₃SH) or dimethyl disulfide ((CH₃)₂S₂) with a reducing agent to a solution of sodium hydroxide. Alternatively, use a commercially available solution of sodium thiomethoxide. b. Slowly add the cold diazonium salt solution to the sodium thiomethoxide solution. Vigorous nitrogen gas evolution will be observed. c. Allow the reaction to stir at low temperature for 1 hour and then warm to room temperature overnight. d. Acidify the reaction mixture with concentrated HCl to pH 1-2 to precipitate the product. e. Filter the solid, wash with cold water, and dry to obtain 2-methyl-3-(methylthio)benzoic acid. This intermediate is also known as 2-methyl-3-(methylmercapto)benzoic acid[2].

Causality and Expertise: The Sandmeyer-type reaction is a cornerstone of aromatic chemistry for converting an amino group into a wide variety of functionalities. The diazonium salt is a highly versatile intermediate. The use of a thiomethoxide source provides the desired methylthio group. Controlling the temperature during diazotization is critical, as diazonium salts are unstable at higher temperatures. The synthesis of related methylthio benzoic acids has been described in the patent literature, providing a basis for this procedure[3][4].

Step 3: Oxidation of 2-Methyl-3-(methylthio)benzoic acid to this compound

Protocol:

-

Dissolve the 2-methyl-3-(methylthio)benzoic acid from Step 2 in glacial acetic acid.

-

Cool the solution in an ice bath and slowly add a 30% solution of hydrogen peroxide (H₂O₂). The molar ratio of peroxide to the thioether should be at least 2:1 to ensure complete oxidation to the sulfone.

-

The addition of a catalytic amount of a tungsten-based catalyst, such as sodium tungstate (Na₂WO₄), can accelerate the reaction.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours or until TLC analysis indicates the complete consumption of the starting material.

-

Pour the reaction mixture into a beaker of ice water to precipitate the product.

-

Filter the white solid, wash thoroughly with water to remove acetic acid and residual peroxide, and dry under vacuum to yield the final product, this compound.

Causality and Expertise: The oxidation of a thioether to a sulfone is a standard and high-yielding transformation. Hydrogen peroxide in acetic acid is a common and effective oxidizing system. The reaction proceeds through a sulfoxide intermediate. Using a stoichiometric excess of the oxidant ensures the reaction goes to completion to form the sulfone. The general method for oxidizing a methylthio group to a methylsulfonyl group is well-established in the synthesis of various sulfonylbenzoic acids[5][6][7].

Figure 2: Simplified mechanism of thioether oxidation to a sulfone.

Data Summary

The following table summarizes the key transformations, reagents, and expected products for the proposed synthesis.

| Step | Starting Material | Key Reagents | Intermediate/Final Product |

| 1 | 2-Methyl-3-nitrobenzoic acid | SnCl₂·2H₂O, HCl | 2-Methyl-3-aminobenzoic acid |

| 2 | 2-Methyl-3-aminobenzoic acid | NaNO₂, HCl, NaSMe | 2-Methyl-3-(methylthio)benzoic acid |

| 3 | 2-Methyl-3-(methylthio)benzoic acid | H₂O₂, Acetic Acid | This compound |

Conclusion

While the historical genesis of this compound remains obscure, a robust and logical synthetic pathway can be constructed from fundamental principles of organic chemistry. The proposed three-step synthesis, starting from 2-methyl-3-nitrobenzoic acid, represents a reliable and scalable method for obtaining this compound. Each step is grounded in well-understood and widely practiced chemical transformations, ensuring a high degree of confidence in its feasibility. This guide provides the necessary technical detail and scientific rationale to empower researchers in their synthetic endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-(METHYLTHIO)BENZOIC ACID One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. CN101712641A - Method for preparing methylthio benzoic acid - Google Patents [patents.google.com]

- 4. CN101817770B - Method for preparing methylthio-benzoic acid - Google Patents [patents.google.com]

- 5. CN1038584C - Preparation of methylsulfonylbenzoic acids - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

Spectroscopic Characterization of 2-Methyl-3-(methylsulfonyl)benzoic Acid: A Predictive and Methodological Guide

Abstract

This technical guide provides a comprehensive analysis of the anticipated spectroscopic profile of 2-Methyl-3-(methylsulfonyl)benzoic acid. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive resource for researchers, scientists, and professionals in drug development. Leveraging fundamental principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), we present a detailed forecast of the spectral data. This guide is structured to not only predict the spectroscopic signatures but also to explain the underlying chemical principles that govern them. Furthermore, we provide robust, field-proven experimental protocols for acquiring high-quality NMR, IR, and MS data, thereby establishing a self-validating framework for researchers to confirm these predictions empirically.

Molecular Structure and Spectroscopic Implications

This compound is a polysubstituted aromatic carboxylic acid with the molecular formula C₉H₁₀O₄S and a molecular weight of 214.24 g/mol . Its structure, featuring a carboxylic acid, a methyl group, and a methylsulfonyl group on a benzene ring, dictates a unique and predictable spectroscopic fingerprint. The relative positions of these functional groups (ortho methyl and meta methylsulfonyl to the carboxylic acid) create a distinct pattern of electronic effects and steric interactions, which are crucial for interpreting the resulting spectra.

-

Carboxylic Acid (-COOH): This group will be responsible for a highly deshielded, exchangeable proton in ¹H NMR, a characteristic carbonyl carbon signal in ¹³C NMR, and prominent, broad O-H and C=O stretching vibrations in IR spectroscopy.

-

Methylsulfonyl (-SO₂CH₃): As a strong electron-withdrawing group, it will significantly influence the chemical shifts of the aromatic protons and carbons. Its own methyl group will appear as a sharp singlet in the ¹H NMR spectrum. The S=O bonds will produce strong, characteristic stretching bands in the IR spectrum.

-

Aromatic Ring and Methyl Group (-C₆H₃CH₃): The substitution pattern breaks the symmetry of the benzene ring, resulting in three distinct aromatic proton environments and six unique aromatic carbon signals. The methyl group attached to the ring will also produce a singlet in the ¹H NMR spectrum.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted spectra for this compound in a common solvent like DMSO-d₆ are detailed below. The choice of an aprotic polar solvent like DMSO is crucial for observing the acidic proton of the carboxylic acid.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton NMR spectrum is expected to show five distinct signals, corresponding to the different chemical environments of the ten protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Authoritative Insights[1][2] |

| ~13.0 | Singlet, Broad | 1H | -COOH | Carboxylic acid protons are highly deshielded and often appear as broad singlets due to hydrogen bonding and chemical exchange. Their chemical shift is highly concentration and solvent dependent. |

| ~8.0-8.2 | Doublet | 1H | Ar-H | This proton is ortho to the electron-withdrawing carboxylic acid and para to the electron-withdrawing methylsulfonyl group, leading to significant deshielding. |

| ~7.8-8.0 | Doublet | 1H | Ar-H | This proton is ortho to the strongly electron-withdrawing methylsulfonyl group, causing a downfield shift. |

| ~7.5-7.7 | Triplet | 1H | Ar-H | This proton is situated between two other aromatic protons and will appear as a triplet. |

| ~3.3 | Singlet | 3H | -SO₂CH₃ | The methyl protons of the methylsulfonyl group are deshielded by the adjacent sulfonyl group and typically appear as a sharp singlet. |

| ~2.6 | Singlet | 3H | Ar-CH₃ | The methyl group attached to the aromatic ring is in a relatively shielded environment and will appear as a singlet. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will display nine unique carbon signals, reflecting the lack of symmetry in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Authoritative Insights[3][4] |

| ~168 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~140-145 | Ar-C | Quaternary carbon attached to the methylsulfonyl group. |

| ~135-140 | Ar-C | Quaternary carbon attached to the methyl group. |

| ~130-135 | Ar-CH | Aromatic CH carbons, with their specific shifts influenced by the positions of the substituents. |

| ~125-130 | Ar-CH | Aromatic CH carbons. |

| ~120-125 | Ar-CH | Aromatic CH carbons. |

| ~120 | Ar-C | Quaternary carbon attached to the carboxylic acid group. |

| ~43 | -SO₂CH₃ | The methyl carbon of the methylsulfonyl group. |

| ~20 | Ar-CH₃ | The methyl carbon attached to the aromatic ring. |

Predicted Infrared (IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum is dominated by absorptions from the carboxylic acid and methylsulfonyl groups.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Mechanistic Insights[5][6] |

| 2500-3300 | Broad, Strong | O-H stretch | The broadness of this band is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state. |

| ~3000-3100 | Medium | Aromatic C-H stretch | Stretching vibrations of the C-H bonds on the benzene ring. |

| ~2850-2960 | Medium-Weak | Aliphatic C-H stretch | Symmetric and asymmetric stretching of the C-H bonds in the two methyl groups. |

| 1680-1710 | Strong, Sharp | C=O stretch | The carbonyl stretch of an aromatic carboxylic acid. Its position is influenced by conjugation with the aromatic ring. |

| 1550-1600 | Medium | Aromatic C=C stretch | Benzene ring skeletal vibrations. |

| ~1450 | Medium | C-H bend | Asymmetric bending of the methyl groups. |

| ~1250-1350 | Strong | S=O asymmetric stretch | One of the two characteristic, strong absorptions for a sulfone group. |

| ~1120-1180 | Strong | S=O symmetric stretch | The second characteristic, strong absorption for a sulfone group. |

| ~920 | Medium, Broad | O-H bend (out-of-plane) | Another characteristic band for a dimeric carboxylic acid. |

Predicted Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry will likely lead to the fragmentation of this compound, providing key structural information.

| Predicted m/z | Proposed Fragment | Fragmentation Pathway Rationale[7][8] |

| 214 | [M]⁺ | The molecular ion, representing the intact molecule with one electron removed. |

| 197 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group, a common fragmentation for carboxylic acids. |

| 169 | [M - COOH]⁺ | Loss of the entire carboxyl group as a radical. |

| 135 | [M - SO₂CH₃]⁺ | Cleavage of the C-S bond, losing the methylsulfonyl radical. |

| 119 | [C₈H₇O]⁺ | A common fragment for methylbenzoic acids, often involving rearrangement. |

| 91 | [C₇H₇]⁺ | Formation of the stable tropylium ion, characteristic of toluene derivatives. |

| 79 | [SO₂CH₃]⁺ | The methylsulfonyl cation itself. |

Experimental Protocols for Spectroscopic Analysis

To empirically validate the predicted data, the following detailed protocols are recommended. These workflows are designed to be self-validating systems, ensuring data integrity and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial. Use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.[9]

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency to the deuterium signal of the solvent. Tune and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2 seconds) are typically required due to the low natural abundance of ¹³C and its longer relaxation times.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Reference the spectra to tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Caption: Workflow for FT-IR data acquisition using ATR.

Methodology:

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of air (CO₂ and H₂O).

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Co-add a sufficient number of scans (e.g., 16-32) at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. Apply baseline correction if necessary.

Mass Spectrometry (MS)

Caption: Workflow for Mass Spectrometry data acquisition.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard.

-

Sample Introduction: Introduce the sample into the ion source, for example, via a direct insertion probe or through a gas chromatograph (GC) inlet if the compound is sufficiently volatile and thermally stable.

-

Ionization: Ionize the sample using a standard electron ionization (EI) voltage of 70 eV.

-

Mass Analysis: Scan the desired mass-to-charge (m/z) ratio range to detect the molecular ion and its fragments.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This guide provides a robust, predictive framework for the spectroscopic characterization of this compound. The predicted NMR, IR, and MS data are grounded in established spectroscopic principles and data from analogous structures. By following the detailed experimental protocols provided, researchers can confidently acquire empirical data and use this guide as an authoritative reference for its interpretation and validation. This synthesized approach of prediction and methodological guidance is designed to empower scientific inquiry and accelerate research and development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. atlas.org [atlas.org]

- 3. Visualizer loader [nmrdb.org]

- 4. youtube.com [youtube.com]

- 5. Solved 5. [2 pts] Predict the IR spectrum for the benzoic | Chegg.com [chegg.com]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Solved Please provide the fragmentation pattern for Benzoic | Chegg.com [chegg.com]

- 8. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Methyl-3-(methylsulfonyl)benzoic acid

Abstract

2-Methyl-3-(methylsulfonyl)benzoic acid is a small molecule with structural motifs suggestive of a range of biological activities. While direct experimental data on this specific compound is limited, analysis of its structural analogs provides a compelling rationale for investigating its potential as a therapeutic agent. This guide synthesizes the available information on structurally related compounds to propose and explore a series of high-potential therapeutic targets. We will delve into the mechanistic basis for the selection of each target, provide detailed, field-proven experimental protocols for target validation, and present a logical framework for advancing the preclinical development of this compound. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and similar chemical entities.

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

The quest for novel therapeutic agents is a cornerstone of modern medicine. Small molecules, in particular, offer a versatile platform for modulating biological processes with high specificity and efficacy. This compound presents an intriguing chemical scaffold, combining a benzoic acid moiety, known for its presence in a wide array of bioactive compounds, with a methylsulfonyl group that can significantly influence physicochemical properties and target engagement.

While the biological activity of this compound itself is not yet extensively characterized in the public domain, the principle of chemical similarity serves as a powerful tool for hypothesis generation. By examining the established biological activities of structurally related molecules, we can infer and prioritize potential therapeutic targets for this compound. This guide will focus on a select number of these putative targets, providing a comprehensive roadmap for their experimental validation.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to any drug discovery program. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with its biological targets.

| Property | Value | Source |

| Molecular Formula | C9H11NO4S | [1] |

| Molecular Weight | 229.26 g/mol | [1] |

| XLogP3 | 0.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 3 | [1] |

Table 1: Computed Physicochemical Properties of this compound.

Proposed Therapeutic Target 1: Carbonic Anhydrases (CAs)

Rationale for Target Selection

The sulfonamide moiety is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Several studies have highlighted the potential of sulfonamide derivatives, including those with benzoic acid scaffolds, as potent CA inhibitors.[3] Given that this compound contains a sulfonyl group, it is a prime candidate for investigation as a CA inhibitor. Dysregulation of CA activity is implicated in a variety of pathologies, including glaucoma, epilepsy, and certain types of cancer, making it a highly relevant therapeutic target.

Signaling Pathway and Disease Relevance

Figure 1: Role of Carbonic Anhydrase in Cellular Physiology and Disease.

Experimental Validation Workflow

A systematic approach is required to validate CAs as a target for this compound. The following workflow outlines the key experimental steps.

Figure 2: Experimental Workflow for Carbonic Anhydrase Target Validation.

This colorimetric assay measures the esterase activity of CA, which is inhibited by sulfonamides.

-

Reagents and Materials:

-

Purified human CA isoforms (e.g., CA I, II, IX, XII)

-

4-Nitrophenyl acetate (NPA) as substrate

-

Tris-HCl buffer (pH 7.4)

-

This compound (test compound)

-

Acetazolamide (positive control)

-

96-well microplates

-

Spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of the test compound and acetazolamide in DMSO.

-

In a 96-well plate, add 180 µL of Tris-HCl buffer.

-

Add 10 µL of the test compound solution at various concentrations (e.g., 0.1 nM to 100 µM).

-

Add 10 µL of the CA enzyme solution (final concentration ~10 nM).

-

Pre-incubate the mixture for 10 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of NPA solution (final concentration ~1 mM).

-

Monitor the increase in absorbance at 400 nm for 15 minutes at 25°C. The product, 4-nitrophenol, is yellow.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Proposed Therapeutic Target 2: Epidermal Growth Factor Receptor (EGFR)

Rationale for Target Selection

The benzoic acid scaffold is present in numerous kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in cancer.[4] Furthermore, certain hydrazonylthiazole derivatives containing a methylsulfonylphenyl moiety have demonstrated inhibitory activity against EGFR.[4] While the core structure is different, the presence of the methylsulfonylbenzoic acid motif in this compound suggests that it may interact with the ATP-binding pocket of EGFR or other kinases.

Signaling Pathway and Disease Relevance

Figure 3: Simplified EGFR Signaling Pathway.

Experimental Validation Workflow

The validation of EGFR as a target will follow a multi-step process, beginning with in vitro kinase assays and progressing to cell-based and biophysical methods.

Figure 4: Experimental Workflow for EGFR Target Validation.

This protocol assesses the ability of the test compound to inhibit EGFR activation in a cellular context.

-

Cell Culture and Treatment:

-

Culture A549 cells (a human lung cancer cell line with high EGFR expression) in appropriate media.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Starve the cells in serum-free media for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Stimulate the cells with EGF (100 ng/mL) for 15 minutes.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against phospho-EGFR (Tyr1068) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe for total EGFR and a loading control (e.g., GAPDH).

-

Proposed Therapeutic Target 3: Transient Receptor Potential Vanilloid 1 (TRPV1)

Rationale for Target Selection

TRPV1 is a non-selective cation channel that plays a crucial role in pain sensation. Structure-activity relationship studies of certain 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides have identified potent TRPV1 antagonists.[5] The presence of a substituted phenyl ring with a sulfonyl-containing group in this compound makes it a candidate for investigation as a modulator of TRPV1 activity.

Signaling Pathway and Disease Relevance

Figure 5: Role of TRPV1 in Pain Sensation.

Experimental Validation Workflow

Validating TRPV1 as a target will involve functional assays to measure ion channel activity.

Figure 6: Experimental Workflow for TRPV1 Target Validation.